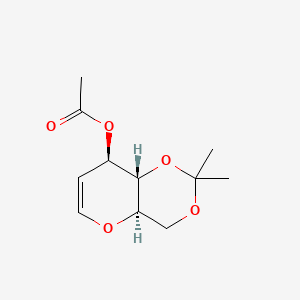

3-O-Acetyl-4,6-O-isopropylidene-D-glucal

Description

Architectural Significance of Glycals in Synthetic Organic Chemistry

Glycals, which are cyclic enol ethers derived from sugars, are pivotal starting materials in modern organic synthesis. biosynth.com Their utility stems from the reactive double bond between the C1 and C2 positions, which allows for a variety of stereoselective functionalizations. This reactivity makes glycals indispensable for the synthesis of oligosaccharides, glycoconjugates, and other biologically significant molecules. researchgate.net The inherent chirality of the glycal backbone provides a straightforward route to enantiomerically pure products.

Strategic Role of Specific Protecting Group Patterns in Carbohydrate Transformations

The polyhydroxylated nature of carbohydrates necessitates the use of protecting groups to achieve regioselectivity in chemical reactions. The specific pattern of these protecting groups can profoundly influence the reactivity and stereochemical outcome of a transformation. In the case of 3-O-Acetyl-4,6-O-isopropylidene-D-glucal, the choice of an acetyl group at the C3 position and an isopropylidene ketal spanning the C4 and C6 hydroxyls is a strategic one.

The isopropylidene group provides a rigid, bicyclic structure, which can influence the conformation of the pyranoid ring and, consequently, the stereochemical course of reactions at other centers. It is a robust protecting group, stable to a range of reaction conditions, yet can be removed under acidic conditions. The acetyl group at C3 is an ester protecting group that can be selectively removed under basic conditions, allowing for differential deprotection and subsequent functionalization of the C3 hydroxyl group. This orthogonal protecting group strategy is a cornerstone of modern carbohydrate chemistry, enabling the stepwise construction of complex molecules.

Rationale for Investigating this compound as a Versatile Synthetic Intermediate

The unique combination of protecting groups in this compound makes it a highly attractive intermediate for synthetic chemists. The presence of the enol ether double bond allows for a variety of addition and rearrangement reactions, such as the Ferrier rearrangement, to introduce new functionalities at the C1 and C2 positions. researchgate.net The ability to selectively deprotect the C3 position offers a handle for further elaboration, such as the introduction of other sugar units or functional groups. The rigid conformation imposed by the isopropylidene group can enhance stereocontrol in these transformations. This combination of features positions this compound as a valuable precursor for the synthesis of complex oligosaccharides and other carbohydrate-based molecules.

Below are tables detailing the properties of the parent compound, D-Glucal, and the related, fully acetylated derivative, 3,4,6-Tri-O-acetyl-D-glucal, for contextual comparison. While specific experimental data for this compound is not widely published, its properties can be inferred from these related structures.

Table 1: Physical and Chemical Properties of D-Glucal

| Property | Value |

| Molecular Formula | C₆H₁₀O₄ |

| Molecular Weight | 146.14 g/mol |

| Appearance | White to off-white powder |

| Melting Point | 54-58 °C |

| Solubility | Soluble in water and polar organic solvents |

Table 2: Spectroscopic Data for 3,4,6-Tri-O-acetyl-D-glucal

| ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 100 MHz) |

| δ 6.48 (dd, J = 6.2, 1.1 Hz, 1H, H-1), 5.36 (m, 1H, H-3), 5.24 (dd, J = 7.5, 5.7 Hz, 1H, H-4), 4.86 (dd, J = 6.2, 3.3 Hz, 1H, H-2), 4.41 (dd, J = 12.1, 5.7 Hz, 1H, H-6a), 4.28 (m, 1H, H-5), 4.20 (dd, J = 12.1, 3.1 Hz, 1H, H-6b), 2.10 (s, 3H, OAc), 2.08 (s, 3H, OAc), 2.05 (s, 3H, OAc) | δ 170.4, 170.2, 169.4, 145.6, 98.9, 73.9, 67.3, 67.1, 61.3, 20.8, 20.7, 20.6 |

Note: The data in Table 2 is for a related compound and serves as a reference. chemicalbook.com

Structure

3D Structure

Properties

IUPAC Name |

[(4aR,8R,8aS)-2,2-dimethyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O5/c1-7(12)15-8-4-5-13-9-6-14-11(2,3)16-10(8)9/h4-5,8-10H,6H2,1-3H3/t8-,9-,10+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSKNNUBJVJGXIN-BBBLOLIVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C=COC2C1OC(OC2)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1C=CO[C@H]2[C@H]1OC(OC2)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Reactivity and Mechanistic Pathways of 3 O Acetyl 4,6 O Isopropylidene D Glucal

Electrophilic Reactivity of the C1=C2 Double Bond

The electron-rich nature of the C1=C2 double bond in 3-O-Acetyl-4,6-O-isopropylidene-D-glucal makes it highly susceptible to attack by electrophiles. unacademy.combyjus.com This reactivity is the foundation for numerous functionalization strategies of the pyranose ring. The pi electrons of the double bond act as a nucleophile, initiating reactions that lead to the formation of two new sigma bonds at the expense of the pi bond. unacademy.comwikipedia.orglibretexts.org

Electrophilic addition reactions are a hallmark of glycal chemistry. wikipedia.org In these reactions, an electrophile (E+) attacks the double bond, typically at the C2 position, leading to the formation of a carbocation intermediate at C1. unacademy.combyjus.comyoutube.com This intermediate is then trapped by a nucleophile (Nu-). The regioselectivity of the attack is governed by the electronic properties of the enol ether system.

The general mechanism proceeds in two steps:

Electrophilic Attack: The pi electrons of the C1=C2 double bond attack an electrophile, forming a sigma bond at C2 and a carbocation at C1. This step is typically the rate-determining step. youtube.com

Nucleophilic Trapping: A nucleophile attacks the C1 carbocation, leading to the final addition product. libretexts.org

Halogenation is a classic example of an electrophilic addition to glycals. The reaction of glycals like tri-O-acetyl-D-glucal with reagents such as chlorine or bromine proceeds readily, often through an ionic pathway involving a halonium ion intermediate, to yield 1,2-trans-2-deoxy-2-halo sugars. mdpi.com Similarly, hydrohalogenation with HX adds a hydrogen atom and a halogen atom across the double bond. wikipedia.orglibretexts.org

Table 1: Examples of Electrophilic Addition Reactions on Related Glycals This data is based on reactions with analogous glycal structures like tri-O-acetyl-D-glucal.

| Electrophile Source | Nucleophile | Product Type | Reference |

|---|---|---|---|

| Cl₂ | Cl⁻ | 2-Chloro-2-deoxy sugar | mdpi.com |

| Br₂ | Br⁻ | 2-Bromo-2-deoxy sugar | mdpi.com |

| I₂ / Ag⁺ | RCOO⁻ | 2-Iodo-2-deoxy sugar | mdpi.com |

| HBr | Br⁻ | 2-Bromo-2-deoxy sugar | byjus.com |

| H₂O / H⁺ | H₂O | 2-Deoxy sugar | wikipedia.org |

The C1=C2 double bond of this compound can also participate in cycloaddition reactions, serving as a dienophile or a dipolarophile. These reactions are powerful tools for constructing complex polycyclic and heterocyclic systems fused to the carbohydrate scaffold.

For instance, [2+2] cycloadditions with isocyanates are a well-established method for synthesizing β-lactams. The reaction of tri-O-benzyl-D-glucal with chlorosulfonyl isocyanate (CSI) proceeds stereoselectively to furnish a bicyclic β-lactam adduct. orgsyn.org This reactivity is expected to be mirrored by the isopropylidene-protected glucal. Similarly, Diels-Alder [4+2] cycloadditions, where the glycal acts as a dienophile, have been reported for related carbohydrate systems, reacting with dienes to form complex cycloadducts. researchgate.net The propargyl functional group, often introduced via glycosylation, is a known component in 1,3-dipolar cycloaddition reactions for creating triazole or isoxazole (B147169) derivatives. taylorfrancis.com

Lewis Acid-Catalyzed Ferrier Rearrangement

The Ferrier rearrangement is a powerful and widely utilized reaction for converting glycals into 2,3-unsaturated glycosides. wikipedia.orgthermofisher.com This reaction involves an allylic rearrangement catalyzed by a Lewis acid, where the substituent at the C3 position is displaced, and a nucleophile is introduced at the anomeric (C1) position. nih.govrsc.org For this compound, the C3-acetate group serves as the necessary leaving group.

The generally accepted mechanism for the Ferrier rearrangement commences with the coordination of a Lewis acid to the oxygen of the C3-acetyl group. nih.gov This activation facilitates the departure of the acetate (B1210297), leading to the formation of a highly stabilized allyloxycarbenium ion intermediate. wikipedia.orgnih.gov This cation is a key resonance-stabilized species with positive charge delocalized across C1 and C3.

The nucleophile then attacks this intermediate, predominantly at the anomeric carbon (C1), which bears a significant partial positive charge. nih.gov This attack, coupled with the migration of the double bond from the C1=C2 to the C2=C3 position, results in the formation of the 2,3-unsaturated glycoside. wikipedia.org An alternative pathway suggests anchimeric assistance from the C4-oxygen, leading to a dioxolenium ion, though the open allyloxycarbenium ion pathway is more commonly invoked. nih.gov DFT calculations on related systems support the formation of the glycosyl oxocarbenium intermediate and have been used to explore the transition states, elucidating the dual role of some metal catalysts in both activating the glycal and directing the nucleophilic attack. rsc.orgrsc.org

The stereoselectivity of the Ferrier rearrangement is a critical aspect, and it is profoundly influenced by the protecting groups on the glycal. nih.govsemanticscholar.org The nature of the nucleophile and the reaction conditions also play a significant role. Generally, the reaction favors the formation of the α-anomer for hexopyranosides. nih.govacs.org

The rigid 4,6-O-isopropylidene group in the target molecule locks the pyranose ring into a more defined half-chair conformation. acs.org This conformational rigidity is crucial for stereocontrol. In the allyloxycarbenium ion intermediate, the nucleophile preferentially attacks from the α-face to avoid steric hindrance from the C5 substituent and the ring oxygen, leading to the predominant formation of the α-glycoside. acs.org The anomeric effect also plays a role in stabilizing the pseudo-axial orientation of the newly formed glycosidic bond. acs.org The choice of protecting groups can alter the conformation and, consequently, the stereochemical outcome of glycosylations. nih.gov

A wide array of catalysts has been developed to promote the Ferrier rearrangement efficiently and under mild conditions. Lewis acids are the most common choice due to their ability to activate the C3-leaving group effectively. nih.gov

Commonly used Lewis acids include:

Boron trifluoride etherate (BF₃·OEt₂) : One of the classic and most widely used catalysts. thermofisher.comresearchgate.net

Tin tetrachloride (SnCl₄) : A strong Lewis acid that promotes the reaction, often at low temperatures. wikipedia.org

Indium(III) chloride (InCl₃) : A milder Lewis acid that is effective for the rearrangement. wikipedia.org

Metal Triflates : Salts like copper(II) triflate (Cu(OTf)₂), iron(III) triflate (Fe(OTf)₃), and scandium(III) triflate (Sc(OTf)₃) have emerged as highly efficient, low-cost, and environmentally friendly catalysts. rsc.orgrsc.orgrsc.org

Iodine (I₂) : A mild and inexpensive catalyst for the transformation. thermofisher.comresearchgate.net

In addition to traditional Lewis acids, other catalytic systems have been developed, including Brønsted acids like phosphoric acid and camphorsulfonic acid, and transition metal complexes. rsc.orgnih.govresearchgate.net Recent advancements have focused on developing reusable, solid-supported catalysts and employing perfluorinated solvents to enhance reactivity and stereocontrol, highlighting the ongoing efforts to create more sustainable and efficient glycosylation protocols. nih.gov

Table 2: Selected Catalysts for the Ferrier Rearrangement of Acetylated Glycals

| Catalyst | Typical Conditions | Outcome | Reference |

|---|---|---|---|

| BF₃·OEt₂ | Dichloromethane, RT | Good yields, α-selective | wikipedia.orgresearchgate.net |

| InCl₃ | Dichloromethane | Good yields (α:β = 7:1) | wikipedia.org |

| SnCl₄ | Dichloromethane, -78 °C | High yield (83%), good α-selectivity (α:β = 86:14) | wikipedia.org |

| Cu(OTf)₂ | Dichloromethane, mild conditions | Excellent yields, highly α-stereoselective | rsc.orgrsc.org |

| I₂ | Acetonitrile, RT | Good yields | researchgate.net |

| H₃PO₄ | Neat or in solvent | Good to excellent yields, high α-selectivity | researchgate.net |

Role of Glycosyl Oxocarbenium Ions and Related Intermediates

Glycosyl oxocarbenium ions are highly reactive, fleeting species that play a pivotal role as intermediates in many glycosylation reactions. acs.org Their characterization has been challenging due to their extreme reactivity and short lifetimes, often on the order of picoseconds. acs.org These ions are resonance-stabilized carbocations where the positive charge is delocalized between the anomeric carbon (C1) and the endocyclic oxygen (O5). Theoretical calculations predict that in the D-glucopyranosyl oxocarbenium ion, the C1-O5 bond has significant double-bond character, with a bond distance of approximately 1.25 Å, and the positive charge is primarily located on the anomeric carbon. acs.org The conformation of the pyranose ring in these intermediates, typically a half-chair (e.g., 4H3) or a skew-boat (e.g., 2SO), is crucial for their reactivity and the stereochemical outcome of their subsequent reactions. acs.org

In reactions involving glycal derivatives such as this compound, the formation of an oxocarbenium ion is a key mechanistic step. For instance, in the Ferrier rearrangement of glycals like 3,4,6-tri-O-acetyl-D-glucal, the reaction is initiated by the activation of the allylic acetate group at C3 by a Lewis or Brønsted acid. beilstein-journals.org This leads to the departure of the acetate leaving group and the formation of a delocalized glycosyl oxocarbenium ion. This intermediate is then attacked by a nucleophile, typically at the anomeric carbon, to yield 2,3-unsaturated glycosides. beilstein-journals.org

The involvement of oxocarbenium ions also extends to the ring-opening of more complex glycal-derived structures. Mechanistic studies on the base-promoted ring-opening of glycal-derived gem-dibromocyclopropanes have shown the formation of a zwitterionic intermediate that possesses both oxocarbenium cation and vinyl carbanion character. nih.gov This intermediate is formed following an initial elimination of HBr from the cyclopropane (B1198618) ring. nih.gov The stability and subsequent reaction pathway of this charged species dictate the final product distribution. nih.gov

Table 1: Key Reactions Involving Glycosyl Oxocarbenium Ion Intermediates

| Reaction Type | Glycal Derivative | Promoter/Conditions | Intermediate | Product Type |

| Ferrier Rearrangement | 3,4,6-Tri-O-acetyl-D-glucal | Perfluorophenylboronic acid | Glycosyl Oxocarbenium Ion | 2,3-Unsaturated Glycosides |

| Cyclopropane Ring-Opening | Glycal-derived gem-dibromocyclopropanes | Nucleophilic Base (e.g., alkoxide) | Zwitterionic (Oxocarbenium/Vinyl Carbanion) | 2-Deoxy-2-(E-bromomethylene)glycosides |

Ring-Opening Mechanisms in Glycal-Derived Spirocycles (e.g., Cyclopropanes, Oxiranes)

The strained three-membered rings of spirocycles derived from glycals, such as cyclopropanes and oxiranes (epoxides), provide a powerful entry point for diverse chemical transformations through ring-opening reactions. The specific mechanistic pathway followed depends on the nature of the spirocycle, the substituents on the carbohydrate scaffold, and the reaction promoters.

Cyclopropanes: The addition of carbenes or carbenoids to the double bond of a glycal is a primary method for synthesizing 1,2-cyclopropanated carbohydrates. researchgate.net These glycal-derived cyclopropanes can undergo ring-opening through different pathways depending on the reagents used. A notable example is the base-promoted ring-opening of gem-dibromocyclopropanes fused to a glycal core. nih.gov Detailed experimental and computational studies have elucidated a mechanism that contrasts with typical acid-promoted ring expansions. The reaction, when promoted by a nucleophilic base like an alkoxide, commences with the elimination of hydrogen bromide (HBr) to generate a highly strained bromocyclopropene intermediate. nih.gov This is followed by the cleavage of an exocyclic cyclopropane bond, leading to a configurationally stable zwitterionic intermediate, which is best described as a hybrid of an oxocarbenium ion and a vinyl carbanion. nih.gov Subsequent nucleophilic attack by the alkoxide and protonation yield the final 2-deoxy-2-(E-bromomethylene)glycoside product. nih.gov Isotope-labeling studies have confirmed the role of the alcohol solvent in the final protonation step. nih.gov

Oxiranes (Epoxides): Epoxidation of the electron-rich double bond of glycals provides access to 1,2-anhydrosugars, which are versatile intermediates. The epoxidation of 3,4,6-tri-O-acetyl-D-glucal with dimethyldioxirane (B1199080) (DMDO), generated in situ, yields a mixture of the corresponding 1,2-anhydro-α-D-glucopyranose (gluco) and 1,2-anhydro-β-D-mannopyranose (manno) epoxides. researchgate.netsci-hub.se The gluco-epoxide is the major product, formed from the attack of the reagent on the less hindered α-face of the glycal. researchgate.net

These glycal-derived oxiranes are susceptible to nucleophilic ring-opening. The reaction proceeds via an SN2-type mechanism, where the nucleophile attacks one of the carbons of the oxirane ring, leading to its opening. For example, methanolysis of the epoxide mixture derived from 3,4,6-tri-O-acetyl-D-glucal, under acidic or basic conditions, results in the opening of the oxirane ring. sci-hub.se This reaction typically produces a mixture of methyl glycosides, such as methyl β-D-glucopyranosides and methyl α-D-mannopyranosides, by attack at the anomeric carbon (C1). sci-hub.se The regioselectivity and stereoselectivity of the ring-opening are influenced by steric and electronic factors, as well as the reaction conditions.

Table 2: Ring-Opening Reactions of Glycal-Derived Spirocycles

| Spirocycle Type | Glycal Precursor | Ring-Opening Conditions | Key Mechanistic Step | Product Class |

| gem-Dibromocyclopropane | D-Glucal derivative | Nucleophilic base (alkoxide) | Formation of a zwitterionic oxocarbenium/vinyl carbanion intermediate | 2-Deoxy-2-(bromomethylene)glycosides |

| Oxirane (Epoxide) | 3,4,6-Tri-O-acetyl-D-glucal | Methanolysis | SN2 attack by nucleophile on the oxirane ring | Methyl glycosides (gluco and manno configurations) |

Stereoselective Transformations Enabled by 3 O Acetyl 4,6 O Isopropylidene D Glucal

Diverse Glycosylation Strategies

The unique structure of 3-O-Acetyl-4,6-O-isopropylidene-D-glucal, featuring a double bond between carbons 1 and 2, allows for a range of glycosylation reactions that are not accessible with traditional glycosyl donors. This reactivity is harnessed to form O-, C-, N-, and S-glycosidic linkages, providing access to a wide array of glycoconjugates and carbohydrate analogs.

O-Glycosylation for Formation of 2,3-Unsaturated Glycosides

The most prominent reaction of glycals like this compound is the Ferrier rearrangement, an acid-catalyzed reaction with an alcohol nucleophile that leads to the formation of 2,3-unsaturated glycosides. researchgate.net This transformation is a powerful tool for synthesizing oligosaccharides and glycoconjugates. ethernet.edu.et The reaction proceeds through an allylic oxocarbenium ion intermediate, with the alcohol typically attacking the anomeric carbon (C-1), followed by the migration of the C-3 acetate (B1210297) to the anomeric position and subsequent elimination, or more commonly, direct attack at C-1 with allylic rearrangement.

Various Lewis and Brønsted acids can be employed to catalyze this reaction. For instance, the use of montmorillonite (B579905) K-10 clay doped with iron(III) chloride has been shown to be effective in promoting the Ferrier rearrangement of glycals with alkynyl alcohols, affording 2,3-unsaturated O-glycosides in good yields and with high α-stereoselectivity. researchgate.net Similarly, the metal-free catalyst tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃) has been successfully used to synthesize 2,3-unsaturated α-O-glycosides from deactivated glycal donors. nih.govacs.org

| Catalyst | Nucleophile | Product Type | Yield | Anomeric Selectivity (α:β) | Reference |

| Montmorillonite K-10/FeCl₃ | Alkynyl Alcohols | 2,3-Unsaturated O-Glycoside | Good to Excellent | High α-selectivity | researchgate.net |

| B(C₆F₅)₃ | Glucoside Acceptor | 2,3-Unsaturated O-Glycoside | 88% | 30:1 | nih.govacs.org |

| Citric Acid | Various Alcohols | 2,3-Unsaturated O-Glycoside | Up to 80% | Major α-isomer | researchgate.net |

| Pd(II) complexes | Glycosyl Acceptors | 2,3-Unsaturated Glycosides | 54-96% | High α-selectivity | nih.gov |

C-Glycosylation for Carbon-Linked Carbohydrate Analogs

C-Glycosides are carbohydrate analogs where the anomeric oxygen is replaced by a carbon atom, making them resistant to enzymatic hydrolysis. researchgate.net this compound can be converted into C-glycosides through a "carbon-Ferrier rearrangement." This reaction involves coupling the glycal with a carbon nucleophile, such as an allylsilane, in the presence of a Lewis acid. For example, carbohydrate allylsilanes have been coupled with tri-O-acetyl-D-glucal using boron trifluoride etherate to yield C-linked disaccharides with a 2,3-unsaturated moiety, predominantly as the α-anomer. nih.gov Gold(I) catalysts have also been shown to effectively promote the direct C-glycosylation of glycals. nih.gov

The synthesis of these carbon-linked analogs is of significant interest as they often exhibit enhanced metabolic stability, which is a desirable trait for potential therapeutic agents. researchgate.net

| Catalyst/Promoter | Carbon Nucleophile | Product Type | Yield | Anomeric Selectivity | Reference |

| Boron Trifluoride | Carbohydrate Allylsilane | α-D-C-linked Disaccharide | Fair | α-anomer formed | nih.gov |

| Cu(I) salts | Various | C-Glycoside | High | High Stereoselectivity | nih.gov |

N-Glycosylation and S-Glycosylation Pathways

While less common than O-glycosylation, the synthesis of N- and S-glycosides from glycals is an important pathway for creating novel glycoconjugates and mimetics. researchgate.net These compounds are found in nature and have diverse biological activities. beilstein-journals.orgnih.gov S-glycosides, for instance, are present in natural products like glucosinolates. researchgate.net

The synthesis of N- and S-glycosides can be achieved by reacting this compound with suitable nitrogen or sulfur nucleophiles under Lewis acidic conditions. The development of catalyst systems that can control the stereochemical outcome of these additions is an active area of research. For example, a copper(I)-catalyzed Michael-type addition to 2-nitro glycals has been developed to produce O-, S-, and C-glycosides with high stereoselectivity, demonstrating a pathway that could be adapted for various glycal substrates. nih.gov Enzymatic methods, using engineered glycoside hydrolases known as "thioligases," also provide a route to S-glycosides. nih.gov

Anomeric Stereocontrol (α- versus β-Selectivity)

Achieving high stereoselectivity in glycosidic bond formation is a central challenge in carbohydrate chemistry. nih.gov The stereochemical outcome (α or β) of glycosylation reactions with this compound is influenced by a combination of factors, including the protecting groups on the glycal, the nature of the nucleophile, the solvent, and the catalyst system employed. mdpi.com

Protecting groups do more than simply mask hydroxyl groups; they exert profound steric and electronic effects that influence the reactivity and stereoselectivity of glycosylation reactions. nih.govrsc.org

Steric Effects : The bulky 4,6-O-isopropylidene group on the glycal locks the pyranose ring into a specific, rigid conformation. This conformational constraint can sterically hinder one face of the molecule, directing the incoming nucleophile to the more accessible opposite face. For a D-glucal derivative, this often favors the formation of the α-glycoside, as the nucleophile approaches from the face opposite to the C-5 substituent. researchgate.net

Electronic Effects : The electron-withdrawing nature of the acetyl group at the C-3 position deactivates the glycal double bond towards electrophilic attack. This electronic influence can affect the stability of the intermediate oxocarbenium ion. mdpi.com The choice of protecting groups on the glycosyl donor can modulate the electron density of the intermediate, with electron-withdrawing groups on the oxocarbenium ion favoring α-selectivity. nih.gov Conversely, participating groups, typically acyl groups at the C-2 position (absent in glycals), are well-known to direct the formation of 1,2-trans glycosides (β- for glucose donors). nih.gov

The choice of catalyst or promoter is a critical factor in controlling anomeric selectivity. chemrxiv.orgchemrxiv.org Catalysts can influence the reaction mechanism and the geometry of the transition state, thereby directing the stereochemical outcome.

Lewis Acid Catalysis : Many glycosylations of this compound are promoted by Lewis acids. For example, B(C₆F₅)₃ has been shown to be a highly α-selective catalyst for the synthesis of deoxyglycosides from glycals. acs.org Gold(I) catalysts also promote the direct and highly α-stereoselective synthesis of deoxyglycosides from a variety of glycal donors. acs.org

Copper(I) Catalysis : Copper(I)-based catalytic systems have demonstrated the ability to direct stereoselectivity in the glycosylation of modified glycals. In reactions with 2-nitro glycals, the combination of a copper(I) salt and a base can create a pre-organized complex that positions the nucleophile for a stereoselective addition, leading to high α-selectivity for galactal derivatives and β-selectivity for glucal derivatives. nih.gov This highlights the subtle interplay between the substrate, catalyst, and nucleophile in determining the final stereochemistry.

The strategic selection of catalysts allows chemists to override the inherent facial bias of the substrate and achieve the desired anomeric configuration, significantly expanding the synthetic utility of glycal donors like this compound.

Diastereoselective Functionalizations and Derivatizations

The double bond in this compound is a locus for various addition reactions, where the stereochemical outcome is often directed by the existing chiral centers and protecting groups. The facial selectivity of reagents approaching the double bond is influenced by the steric hindrance imposed by the substituents on the pyranoid ring, leading to the preferential formation of one diastereomer over another.

Detailed research into the diastereoselective reactions of the closely related compound, 3,4,6-tri-O-acetyl-D-glucal, provides insights into the types of transformations that are possible. For instance, the addition of hydrazoic acid to an α,β-unsaturated aldehyde derived from tri-O-acetyl-D-glucal results in the formation of 3-azido-2,3-dideoxyhexopyranoses with specific stereochemistry. nih.gov While direct data on this compound is limited in readily available literature, the principles of stereocontrol observed in similar systems are applicable. The isopropylidene group, being conformationally more rigid than two separate acetyl groups, is expected to exert a significant directing effect.

| Reaction Type | Reagents | Major Diastereomer | Reference |

| Azidonitration | NaN3, (NH4)2Ce(NO3)6 | 3-azido-2-deoxy-α-D-arabino-hexopyranosyl nitrate | nih.gov |

| Hydroamination | Amines, BF3·OEt2 | 3-amino-2,3-dideoxy sugars | researchgate.net |

Table 1: Examples of Diastereoselective Reactions on Glucal Systems (Note: Data presented is based on analogous glucal systems and serves as a predictive model for the reactivity of this compound.)

Regioselective Manipulations and Transformations

The differential protection of the hydroxyl groups in this compound allows for regioselective reactions. The C-3 hydroxyl is protected by an acetyl group, while the C-4 and C-6 hydroxyls are masked as an isopropylidene acetal (B89532). This leaves the C-1/C-2 double bond as a primary site for electrophilic additions and rearrangements.

One of the most important regioselective transformations of glycals is the Ferrier rearrangement, which allows for the synthesis of 2,3-unsaturated glycosides. In the presence of a Lewis acid catalyst, this compound can react with various nucleophiles, such as alcohols, to yield α- and β-glycosides. The regioselectivity is typically high for the formation of the 2,3-unsaturated product, and the stereoselectivity at the anomeric center can be influenced by the reaction conditions and the nature of the nucleophile.

Furthermore, the selective opening of the isopropylidene acetal can provide access to either the C-4 or C-6 hydroxyl group for further functionalization. For instance, reductive opening of 4,6-O-benzylidene acetals, a similar protecting group, can be achieved with high regioselectivity to furnish either 4-O-benzyl or 6-O-benzyl ethers, depending on the reagents used. This highlights the potential for regioselective manipulation of the isopropylidene group in this compound.

| Transformation | Reagents/Conditions | Product Type | Reference |

| Ferrier Rearrangement | Alcohols, Lewis Acid | 2,3-Unsaturated Glycosides | nih.gov |

| Acetal Opening | H+ (aq) | 4,6-Diol | nih.gov |

| Selective Acylation | Acylating agents, Base | C-3 Acylated Products | researchgate.net |

Table 2: Examples of Regioselective Transformations on Protected Glucals (Note: Data presented is based on analogous protected glucal systems and illustrates potential regioselective manipulations of this compound.)

Advanced Derivatization and Functionalization Strategies for 3 O Acetyl 4,6 O Isopropylidene D Glucal

Chemical Modifications at the C-2 Position

The double bond between C-1 and C-2 in 3-O-Acetyl-4,6-O-isopropylidene-D-glucal is a key site for introducing functionality at the C-2 position, primarily leading to the formation of 2-deoxy-2-substituted glycosides. These derivatives are important components of many natural products and therapeutic agents. Common strategies to functionalize the C-2 position include electrophilic additions such as azidonitration and halogenation.

Azidonitration: The addition of an azide group and a nitrate ester across the double bond can be achieved using a combination of sodium azide and ceric ammonium nitrate. This reaction proceeds through a radical mechanism and typically yields a mixture of diastereomeric 2-azido-1-nitrate adducts. These products can be further manipulated; for instance, the nitrate group can be displaced, and the azide can be reduced to an amine, providing a route to 2-amino sugars.

Halogenation: The addition of halogens, such as bromine or iodine, across the glycal double bond introduces a halogen at C-2 and a variety of possible functionalities at C-1, depending on the reaction conditions and the presence of nucleophiles. For example, treatment with N-bromosuccinimide (NBS) in the presence of an alcohol can lead to the formation of 2-bromo-glycosides. These 2-halo derivatives are versatile intermediates for the synthesis of 2-deoxy-glycosides via reductive dehalogenation or for the introduction of other nucleophiles at the C-2 position.

| Reaction | Reagents | Product Type | Key Features |

| Azidonitration | Sodium azide, Ceric ammonium nitrate | 2-azido-1-nitrate adducts | Introduces an azide group at C-2, a precursor to an amine. |

| Halogenation | N-Bromosuccinimide (NBS), Alcohol | 2-bromo-glycosides | Installs a halogen at C-2 for further transformations. |

Anomeric Carbon (C-1) Functionalization

The anomeric carbon (C-1) is the most reactive center in glycosylation reactions, and its functionalization is crucial for the formation of glycosidic bonds. This compound can be activated to serve as a glycosyl donor, or it can undergo rearrangements that lead to functionalization at C-1.

Ferrier Rearrangement: A prominent reaction for the functionalization of glycals at the anomeric position is the Ferrier rearrangement. researchgate.netnih.gov This Lewis acid-catalyzed reaction of a glycal with a nucleophile, typically an alcohol, leads to the formation of 2,3-unsaturated glycosides. researchgate.netnih.gov The reaction proceeds through an allylic oxocarbenium ion intermediate, and the nucleophile attacks at the anomeric center. The stereochemical outcome of the glycosylation is influenced by the reaction conditions and the nature of the nucleophile.

Epoxidation and Ring-Opening: Epoxidation of the glycal double bond, for instance with dimethyldioxirane (B1199080) (DMDO), yields a highly reactive 1,2-epoxide. This epoxide can then be opened by a variety of nucleophiles. The ring-opening is typically stereoselective, with the nucleophile attacking at C-1 from the alpha-face, leading to the formation of beta-glycosides. This two-step process provides an alternative to direct glycosylation methods.

| Reaction | Reagents/Catalyst | Product Type | Key Features |

| Ferrier Rearrangement | Lewis Acid (e.g., BF₃·OEt₂), Alcohol | 2,3-Unsaturated glycosides | Allylic rearrangement to form a C-1 glycosidic bond. researchgate.netnih.gov |

| Epoxidation/Ring-Opening | DMDO, Nucleophile | β-Glycosides | Stereoselective formation of glycosidic bonds via an epoxide intermediate. |

Strategic Manipulation of the Acetyl Group at C-3

The acetyl group at the C-3 position, while serving as a protecting group, can also be strategically removed or modified to enable further functionalization at this site. Selective deacetylation is a key transformation that unmasks the C-3 hydroxyl group for subsequent reactions.

Enzymatic Deacetylation: A highly selective method for the removal of the C-3 acetyl group is enzymatic deacetylation. nih.govresearchgate.net Lipases, such as those from Candida antarctica (CAL-B) or Pseudomonas fluorescens (PFL), have been shown to catalyze the regioselective hydrolysis of the acetyl group at the C-3 position of the related 3,4,6-tri-O-acetyl-D-glucal. nih.govresearchgate.net This biocatalytic approach offers mild reaction conditions and high selectivity, avoiding the need for complex protection-deprotection sequences. nih.gov The resulting 4,6-O-isopropylidene-D-glucal with a free hydroxyl group at C-3 is a valuable intermediate for the synthesis of various modified sugars. nih.gov

Chemical Deacetylation: While less selective than enzymatic methods, chemical deacetylation can be achieved under controlled basic conditions. Reagents such as sodium methoxide (B1231860) in methanol (B129727) can be used for the saponification of the acetyl group. Careful control of stoichiometry and reaction time is necessary to achieve selective deprotection at C-3 without affecting other protecting groups.

| Method | Reagents/Enzyme | Product | Key Features |

| Enzymatic Deacetylation | Lipase (B570770) (e.g., CAL-B, PFL) | 4,6-O-isopropylidene-D-glucal | High regioselectivity for the C-3 position under mild conditions. nih.govresearchgate.net |

| Chemical Deacetylation | Sodium methoxide in methanol | 4,6-O-isopropylidene-D-glucal | Requires careful control of reaction conditions for selectivity. |

Transformations Involving the 4,6-O-isopropylidene Acetal (B89532)

The 4,6-O-isopropylidene acetal is a robust protecting group for the C-4 and C-6 hydroxyl groups. However, its removal or transformation is often a necessary step in the synthesis of more complex carbohydrate structures.

Acid-Catalyzed Hydrolysis: The most common method for the removal of the isopropylidene group is acid-catalyzed hydrolysis. nih.gov Treatment with aqueous acetic acid or other mild acids selectively cleaves the acetal, liberating the C-4 and C-6 diol. nih.gov The reaction conditions can be tuned to achieve selective removal of the isopropylidene group in the presence of other acid-labile protecting groups.

Reductive Cleavage: Reductive cleavage of the isopropylidene acetal can provide access to partially protected derivatives. For instance, treatment with a reducing agent in the presence of a Lewis acid can lead to the formation of a 4-O- or 6-O-protected derivative, depending on the reagents and reaction conditions. This strategy allows for the regioselective unmasking of one of the hydroxyl groups for further elaboration.

| Reaction | Reagents | Product | Key Features |

| Acid-Catalyzed Hydrolysis | Aqueous acetic acid | 4,6-Diol derivative | Complete removal of the isopropylidene protecting group. nih.gov |

| Reductive Cleavage | Reducing agent, Lewis acid | Partially protected derivatives | Regioselective opening of the acetal to unmask one hydroxyl group. |

Applications in Complex Organic Synthesis and Medicinal Chemistry Scaffolds

As a Chiral Synthon in Natural Product Total Synthesis

Glycals, including 3-O-Acetyl-4,6-O-isopropylidene-D-glucal, are powerful chiral synthons in the total synthesis of numerous biologically active natural products. Their utility stems from the dense array of stereocenters and the reactive enol ether functionality, which allows for a wide range of stereocontrolled transformations. The double bond can be manipulated to install various functionalities at the C1 and C2 positions, making these compounds ideal starting points for molecules that require a carbohydrate-based core.

Deoxy-sugars, which are components of many important natural products like the landomycin and mithramycin families, are frequently synthesized from glycal precursors. nih.govacs.org The strategic protection of the 4- and 6-hydroxyl groups with an isopropylidene group, and the 3-hydroxyl with an acetyl group, allows for selective reactions at other positions. For instance, 1,5-anhydro-2-deoxy-arabino-hex-1-enitols, which are directly derivable from such glycals, serve as key intermediates in the synthesis of 2,6-dideoxy sugars, a common motif in natural products. taylorfrancis.com The synthesis of these rare sugars is critical as they are often essential for the biological activity of the parent macrolide. nih.govacs.org

The synthesis of complex oligosaccharide chains found in natural products such as avilamycin (B193671) also relies on building blocks derived from simple monosaccharides. nih.gov Glycals like this compound serve as starting materials for these elaborate structures, highlighting their importance as foundational elements in convergent synthetic strategies. researchgate.net

| Natural Product Family | Key Structural Motif | Glucal-Derived Intermediate | Reference |

|---|---|---|---|

| Anthracyclines (e.g., Mithramycin) | Deoxy-sugar oligosaccharides | Glycosyl donors | nih.govacs.org |

| Angucyclines (e.g., Landomycin A) | 2,6-Dideoxy sugars | 2,6-Dideoxy-6-bromoglycosyl donor | acs.org |

| Orthosomycins (e.g., Avilamycin) | Complex heptasaccharide chain | Monosaccharide building blocks | nih.gov |

Contribution to Diversity-Oriented Synthesis (DOS) and Library Generation

Diversity-Oriented Synthesis (DOS) is a powerful strategy for generating collections of structurally diverse small molecules for high-throughput screening in drug discovery and chemical genetics. cam.ac.ukmdpi.com Glycals are excellent scaffolds for DOS due to their conformational rigidity and multiple functionalization points. Starting from a common intermediate like this compound, a multitude of diverse structures can be generated through a limited number of synthetic steps.

The enol ether of the glycal can undergo various transformations, such as epoxidation, dihydroxylation, and cycloaddition, to introduce scaffold diversity. The subsequent manipulation of the newly installed functional groups allows for the generation of extensive compound libraries. For example, the conversion of glycals into 2-deoxy sugars can be coupled with a range of carboxylic acids, including known drugs, to produce a diverse library of 2-deoxy-glycosyl esters. rsc.org This approach rapidly generates novel molecular entities with potential therapeutic applications.

Furthermore, the selective protection and deprotection of hydroxyl groups on the glycal scaffold enable the synthesis of a variety of orthogonally protected building blocks. These intermediates are crucial for constructing libraries of rare deoxyamino sugars, which are important components of bacterial glycans and represent a source of significant structural diversity for biological screening. nih.gov

Construction of Biologically Relevant Glycosyl Analogs

The modification of natural carbohydrate structures is a key strategy in medicinal chemistry to enhance biological activity, improve pharmacokinetic properties, or probe biological mechanisms. This compound is an important precursor for various biologically relevant glycosyl analogs.

2-Deoxy sugars are integral components of many classes of natural products, including cardiac glycosides and anticancer agents. nih.govacs.org Their synthesis is a major focus in carbohydrate chemistry, and glycals are the most common starting materials for this purpose. The double bond of the glycal can be readily functionalized to install a hydrogen at the C2 position.

Various methods have been developed for the conversion of glycals to 2-deoxy sugars. rsc.org A common approach involves the acid-catalyzed hydration of the glycal double bond, which proceeds via an oxocarbenium ion intermediate. acs.org Electrophilic activation of the glycal with reagents like N-iodosuccinimide (NIS) or Brønsted acids also facilitates the addition of nucleophiles to generate 2-deoxy glycosides. acs.org The stereochemical outcome of these reactions can often be controlled by the choice of reagents and the configuration of the C3 substituent. acs.org For instance, 3,4,6-Tri-O-acetyl-D-glucal serves as a building block for oligosaccharide synthesis and the preparation of D-arabino-1,5-anhydro-2-deoxy-hex-1-enitol. thermofisher.comfishersci.com

| Reaction Type | Reagent/Catalyst | Product Type | Reference |

|---|---|---|---|

| Acid-catalyzed hydration | Trifluoroacetic acid (TFA) | 2-Deoxy sugars (hemiacetals) | rsc.org |

| Electrophilic addition | Electrophiles (e.g., I+, Br+), Brønsted acids, transition metals | 2-Iodo/bromo glycosides, 2-deoxy glycosides | acs.org |

| Glycosylation | BF3·OEt2 | Allyl 2,6-dideoxy-β-D-glucopyranosides | nih.gov |

Branched-chain sugars are found in a variety of natural products and are important synthetic targets due to their unique structural features. The glycal framework provides a versatile platform for the introduction of carbon-based substituents. While the direct functionalization of the glycal double bond is one route, another common strategy involves converting the glycal into a keto-sugar intermediate. For example, epoxidation of the glycal followed by rearrangement can yield a hex-2-enopyranosid-4-ulose, a ketone that is primed for the addition of organometallic reagents to create branched-chain structures.

Another approach involves the reaction of keto-sugar derivatives, which can be prepared from glucose, with lithium dianions of carboxylic acids to form branched-chain sugar derivatives. nih.gov Glycals are also extensively used in the construction of C-glycosides, which are stable analogs of naturally occurring O-glycosides where the anomeric oxygen is replaced by a carbon atom. researchgate.net For instance, tri-O-acetyl-d-glucal can be converted into a β-C-glycopyranosyl aldehyde, a versatile intermediate for further synthetic elaborations. nih.gov

| Starting Material Type | Reagent | Type of Branch Introduced | Reference |

|---|---|---|---|

| Keto-sugar derivatives | Lithium dianions of carboxylic acids | Carboxyalkyl chain | nih.gov |

| Tri-O-acetyl-d-glucal | TMSCN, SnCl4 | Cyanide (precursor to aldehyde) | nih.gov |

| Glycals | Various (leading to C-glycosides) | Carbon-linked substituents | researchgate.net |

Glycoconjugates, which consist of carbohydrates covalently linked to proteins or lipids, are vital components of cell surfaces and are involved in numerous biological processes, from cell recognition to immune response. nih.govmdpi.com The synthesis of well-defined glycoconjugates is essential for studying their function and for developing new therapeutics and vaccines.

Glycals such as this compound are key starting materials for the synthesis of the carbohydrate portion of these complex molecules. They can be converted into activated glycosyl donors (e.g., glycosyl halides or phosphates) that are then coupled to amino acid or lipid aglycones. For example, the synthesis of landomycin A, an antitumor antibiotic, involved the glycosylation of the aglycone with a 2,6-dideoxy-6-bromoglycosyl donor prepared from a glycal precursor. acs.org The ability to selectively manipulate the protecting groups on the glycal is crucial for directing the synthesis towards the desired complex target. nih.gov The propargyl function, which can be introduced into carbohydrate scaffolds, is also useful for constructing quinoline-based glycoconjugates via multicomponent reactions. taylorfrancis.com

Role in Polymer and Material Science

While the primary application of highly functionalized, chiral synthons like this compound lies in fine chemical synthesis, the broader class of carbohydrates is fundamental to material science. Carbohydrates are natural polymers (polysaccharides) like cellulose (B213188) and starch, which are abundant, renewable, and biodegradable. msu.edu

Derivatives of these polysaccharides have found widespread use. For example, cellulose acetate (B1210297), produced by the acetylation of cellulose, is a common thermoplastic polymer used in films, fibers, and textiles. msu.edu Although direct polymerization of a small, protected glycal like this compound is not a common application, it represents the monomeric unit from which such natural polymers are built. The principles of carbohydrate chemistry, honed on such molecules, are essential for the chemical modification of polysaccharides to create new materials with tailored properties. Research in glycopolymer synthesis aims to mimic the complexity of natural glycans to create materials for biomedical applications, such as targeted drug delivery and tissue engineering. acs.org

Computational and Theoretical Studies on 3 O Acetyl 4,6 O Isopropylidene D Glucal Systems

Quantum Mechanical (QM) and Hybrid QM/MM Calculations

Quantum mechanical (QM) methods are fundamental to understanding the electronic structure and energetics of molecules like 3-O-Acetyl-4,6-O-isopropylidene-D-glucal. Density Functional Theory (DFT) is a commonly employed QM method due to its favorable balance of computational cost and accuracy for organic molecules. usc.edu Such calculations can determine molecular properties including optimized geometries, charge distributions, and the energies of molecular orbitals, which are crucial for predicting reactivity.

For reactions occurring in a biological environment, such as enzymatic glycosylation, a full QM treatment of the entire system is computationally prohibitive. In these cases, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are utilized. researchgate.net This approach treats the chemically active region—for instance, the glucal derivative and key amino acid residues in an enzyme's active site—with a high-level QM method, while the remainder of the protein and solvent is described by a less computationally intensive MM force field. researchgate.netresearchgate.net The QM/MM formalism allows for the modeling of bond-forming and bond-breaking processes within the complex environment of an enzyme. usc.eduresearchgate.net The partitioning of the system into QM and MM regions is a critical step in these calculations. researchgate.netresearchgate.net

The choice of the QM method within a QM/MM framework is crucial and often involves DFT, which provides a good compromise between accuracy and computational demand for biomolecular systems. usc.edu The interaction between the QM and MM regions is typically handled through an electrostatic embedding scheme, where the electronic structure of the QM region is polarized by the charge distribution of the MM environment. usc.edu

| Computational Method | System Studied | Key Findings | Reference |

| QM (DFT) | Substituted Nitroalkenes | Calculation of global electronic properties to predict reaction polarity. | mdpi.com |

| QM/MM (DFT/AMBER) | Rice BGlu1 β-glucosidase | Elucidation of glycosylation mechanism and determination of a 15.7 kcal/mol activation barrier. | nih.gov |

| QM/MM | Glycosyltransferases | Modeling of enzymatic reaction pathways and characterization of transition states. | researchgate.net |

| QM/MM | Protein Kinase-Ligand Complexes | Assessment of binding phenomena and interactions within active sites. | utdallas.edu |

Prediction of Reaction Mechanisms and Transition States

Theoretical calculations are powerful tools for mapping the potential energy surfaces of chemical reactions involving this compound. By locating stationary points—reactants, products, intermediates, and, most importantly, transition states (TS)—researchers can delineate the step-by-step molecular mechanism. For example, in glycosylation reactions where this glucal might act as a donor, QM and QM/MM calculations can identify the transition state structure, revealing the degree of bond cleavage and formation and the geometry of the key atoms. nih.gov

Studies on related glycosyltransferase enzymes have shown that the glycosylation step often proceeds through a concerted process involving an oxocarbenium ion-like transition state. nih.gov In such a TS, the pyranose ring of the glucal would be expected to adopt a flattened conformation, such as a half-chair. nih.gov The activation barrier, which is the energy difference between the reactant state and the transition state, can be calculated to predict reaction rates. For instance, QM/MM studies on rice BGlu1 β-glucosidase revealed an activation barrier of 15.7 kcal/mol for the glycosylation step. nih.gov

Computational models can also explore competing reaction pathways. For example, in cycloaddition reactions, DFT calculations can determine whether the mechanism is concerted or stepwise by searching for stable intermediates, such as zwitterions or biradicals. mdpi.com This predictive capability is vital for understanding and controlling chemical reactions.

| Reaction Type | Computational Approach | Predicted Feature | Example Finding | Reference |

| Enzymatic Glycosylation | QM/MM | Transition State Geometry | Oxocarbenium ion-like TS with a half-chair conformation. | nih.gov |

| Enzymatic Glycosylation | QM/MM | Activation Energy | 15.7 kcal/mol for the glycosylation step in rice BGlu1 β-glucosidase. | nih.gov |

| [3+2] Cycloaddition | DFT | Reaction Mechanism | Determination of concerted vs. stepwise pathways. | mdpi.com |

| General Organic Reactions | Deep Reinforcement Learning | Mechanistic Steps | Prediction of electron flow and elementary reaction steps. | mit.edu |

Modeling of Stereoselectivity and Regioselectivity

The stereochemical and regiochemical outcomes of reactions involving this compound are governed by subtle energetic differences between competing reaction pathways. Computational modeling provides a quantitative framework for understanding and predicting these selectivities. The protecting groups—the 3-O-acetyl and 4,6-O-isopropylidene groups—exert significant steric and electronic influence, which can be precisely modeled.

The stereoselectivity of glycosylation, for instance, is notoriously difficult to predict but can be tackled computationally. By calculating the energies of the transition states leading to different stereoisomers (e.g., α- and β-glycosides), the preferred pathway can be identified. Machine learning models, trained on datasets that quantify the steric and electronic properties of reactants and catalysts using QM calculations, have shown remarkable accuracy in predicting stereoselectivity. mpg.de These models have revealed that environmental factors like the solvent and temperature can sometimes have a greater influence on stereoselectivity than the coupling partners themselves. mpg.de

Regioselectivity in reactions such as acylation or glycosylation of poly-hydroxylated species can also be rationalized through computation. The relative nucleophilicity of different hydroxyl groups can be assessed by calculating atomic charges or the energies of protonation. For a substrate like this compound, computational studies can predict the most likely site of electrophilic attack. Studies on related systems have demonstrated that protecting groups play a crucial role in directing incoming reagents to a specific position. researchgate.net For example, computational studies on the [3 + 2] cycloaddition of nitrous oxide with nitroalkenes have successfully predicted the regioselectivity by analyzing the electronic properties of the reactants. mdpi.com

| Selectivity Type | System/Reaction | Computational Method | Key Insight | Reference |

| Stereoselectivity | Glycosylation Reactions | Machine Learning with QM descriptors | Environmental factors (solvent, temperature) are highly influential. | mpg.de |

| Stereoselectivity | α-Glucan Synthesis | DFT (Implicit) | Reagents and additives can be tuned to control stereochemical outcomes. | nih.gov |

| Regioselectivity | Glycosylation of Diols | Not specified, inferred from experimental results | Protecting groups exert powerful control over the site of reaction. | researchgate.net |

| Regioselectivity | [3+2] Cycloaddition | DFT | Electronic properties (electrophilicity/nucleophilicity indices) predict regiochemical outcome. | mdpi.com |

Conformational Analysis and Dynamics

The three-dimensional structure and flexibility of this compound are critical to its reactivity. The dihydropyran ring is not planar and can adopt several conformations, such as half-chairs, boats, and skew-boats. researchgate.net The rigid 4,6-O-isopropylidene group significantly constrains the conformational freedom of the pyranose ring, likely favoring a specific half-chair conformation.

Computational methods, particularly DFT, can be used to perform a systematic search for low-energy conformers. researchgate.net By calculating the relative energies of different chair, boat, and skew-boat conformations, the global minimum energy structure and the population of other accessible conformers at a given temperature can be determined. For the parent α-D-glucopyranose, the ⁴C₁ chair conformation is the global energy minimum, with boat and skew-boat conformers being 4–15 kcal/mol higher in energy. researchgate.net The presence of the double bond in the glucal ring and the bulky protecting groups in this compound will alter these energy landscapes.

Molecular Dynamics (MD) simulations, often using force fields parameterized with the aid of QM calculations, can provide a picture of the molecule's behavior over time. MD simulations can reveal the dynamics of ring-puckering and the rotational preferences (rotamers) of the exocyclic acetyl group. Understanding these dynamics is essential, as the molecule's conformation at the moment of reaction can dictate the stereochemical outcome.

| Molecule | Computational Method | Focus of Study | Representative Finding | Reference |

| α/β-D-Glucopyranose | DFT (B3LYP/6-311++G**) | Conformational energies | The ⁴C₁ chair is the global minimum; boat conformers are ~4-15 kcal/mol higher in energy. | researchgate.net |

| 2,3,4,6-tetra-O-acetyl-D-glucopyranose | DFT (B3LYP/6-31G*) | Anomeric stability | The α-anomer is computed to be ~2.7 kcal/mol more stable than the β-anomer in the gas phase. | mdpi.com |

| Furanoid Sugar Amino Acids | Not specified (inferred) | Deprotection dynamics | Monitoring reaction progress and identifying intermediates in the removal of isopropylidene groups. | nih.gov |

Advanced Analytical Methodologies for the Characterization of 3 O Acetyl 4,6 O Isopropylidene D Glucal and Its Transformational Products

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of 3-O-Acetyl-4,6-O-isopropylidene-D-glucal. Both ¹H and ¹³C NMR provide a detailed map of the molecule's carbon-hydrogen framework.

In the ¹H NMR spectrum, the anomeric proton (H-1) at the double bond is expected to appear as a characteristic doublet of doublets in the downfield region, typically around δ 6.4-6.5 ppm. The proton at the acetylated C-3 position (H-3) would also show a distinct chemical shift. The protons of the isopropylidene group's two methyl groups would appear as two separate singlets, confirming the presence of this protecting group. The acetyl group's methyl protons would resonate as a sharp singlet around δ 2.1 ppm.

Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for assigning these proton signals to their corresponding carbon atoms and confirming the connectivity within the molecule. For instance, a COSY experiment would show correlations between adjacent protons, such as H-1 and H-2, and H-3 and H-4, helping to trace the spin system through the pyranoid ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on data for structurally similar compounds like 3,4,6-Tri-O-acetyl-D-glucal and other isopropylidene-protected sugars.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-1 | ~6.4 | ~145 |

| H-2 | ~4.8 | ~99 |

| H-3 | ~5.3 | ~70 |

| H-4 | ~4.2 | ~75 |

| H-5 | ~4.0 | ~78 |

| H-6a, 6b | ~3.8-4.1 | ~65 |

| Acetyl CH₃ | ~2.1 | ~21 |

| Acetyl C=O | - | ~170 |

| Isopropylidene C(CH₃)₂ | - | ~100 |

| Isopropylidene CH₃ | ~1.4, ~1.5 | ~28, ~26 |

High-Accuracy Mass Spectrometry (MS) for Structural Confirmation and Purity Assessment

High-accuracy mass spectrometry is a powerful technique for confirming the elemental composition and assessing the purity of this compound. Techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer can provide mass measurements with high precision. rsc.org

For this compound (molecular formula C₁₁H₁₆O₅), the expected exact mass can be calculated. chemicalbook.comchemicalbook.com High-resolution mass spectrometry (HRMS) can confirm this mass, typically within a few parts per million (ppm), which provides strong evidence for the compound's identity. nih.gov The analysis can detect adducts, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺) ions, which are common in the analysis of carbohydrates. uni.lu

Tandem mass spectrometry (MS/MS) experiments can further confirm the structure through controlled fragmentation. Expected fragmentation pathways would include the loss of the acetyl group (CH₃CO) and cleavage of the isopropylidene group. This fragmentation pattern provides valuable information about the nature and location of the protecting groups.

Table 2: Predicted High-Accuracy m/z Values for this compound (C₁₁H₁₆O₅)

| Ion | Molecular Formula | Calculated Monoisotopic Mass (Da) |

| [M+H]⁺ | C₁₁H₁₇O₅⁺ | 229.1070 |

| [M+Na]⁺ | C₁₁H₁₆O₅Na⁺ | 251.0889 |

| [M+K]⁺ | C₁₁H₁₆O₅K⁺ | 267.0628 |

Chromatographic Techniques for Reaction Monitoring and Purification (e.g., GC-MS, HPLC, HPAEC-PAD)

Chromatographic methods are essential for monitoring the progress of reactions that produce or consume this compound and for its subsequent purification.

Thin Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of a chemical reaction, for instance, the acetylation of 4,6-O-Isopropylidene-D-glucal. rsc.orgmedchemexpress.com By spotting the reaction mixture on a silica (B1680970) gel plate and eluting with an appropriate solvent system (e.g., ethyl acetate (B1210297)/petroleum ether), one can visualize the disappearance of the starting material and the appearance of the product. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives, GC-MS can be used for both separation and identification. spectrabase.com While the target compound itself might have limited volatility, GC-MS is highly effective for analyzing smaller, more volatile byproducts or related transformational products.

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for the analysis and purification of protected carbohydrates. Using a normal-phase or reverse-phase column, HPLC can effectively separate the desired product from starting materials, reagents, and byproducts. The fractions can be collected for further analysis or use.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD): HPAEC-PAD is a highly sensitive and selective method for carbohydrate analysis, often used for complex mixtures. chromatographyonline.com It allows for the direct detection of carbohydrates without the need for derivatization. thermofisher.com This technique is particularly useful for analyzing the deprotection of this compound, where it can separate and quantify the target compound, the fully deprotected D-glucal, and other intermediates with high resolution. researchgate.netaafco.orgnih.gov

Advanced Spectroscopic Modalities (e.g., FT-IR, EPR)

Other spectroscopic techniques provide complementary information for the characterization of the title compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would show characteristic absorption bands. A strong band around 1740-1750 cm⁻¹ corresponds to the C=O stretching of the ester (acetyl) group. Bands in the 1650-1680 cm⁻¹ region can be attributed to the C=C stretching of the glucal double bond. A series of strong bands in the 1000-1200 cm⁻¹ range would indicate the C-O stretching vibrations of the pyran ring and the acetal (B89532) groups. The presence of the isopropylidene group is also confirmed by specific vibrations. nih.govnih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy: Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a technique specific to species that contain unpaired electrons, such as radicals or transition metal ions. libretexts.orgresearchgate.net this compound and its typical non-radical transformational products are diamagnetic (have no unpaired electrons) and are therefore EPR-silent. This technique would not be used for its direct characterization. However, EPR could become relevant if the compound were to be studied in the context of radical-mediated reactions or if it were to form a complex with a paramagnetic metal center. researchgate.net

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing 3-O-Acetyl-4,6-O-isopropylidene-D-glucal, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via sequential protection of hydroxyl groups. A common approach involves:

Isopropylidene protection : Reacting D-glucal with acetone under acid catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid) to form the 4,6-O-isopropylidene intermediate .

Acetylation at C3 : Treating the intermediate with acetyl chloride or acetic anhydride in pyridine to introduce the 3-O-acetyl group .

- Optimization : Yields depend on reaction time, temperature, and catalyst choice. For example, phosphotungstic acid (PTA) has been shown to improve regioselectivity in glycosylation steps compared to traditional acids .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Key Methods :

- NMR : ¹H and ¹³C NMR confirm the presence of acetyl (δ ~2.0 ppm for CH₃) and isopropylidene (δ ~1.3-1.5 ppm for CH₃) groups. Anomeric proton signals (δ 5.5–6.5 ppm) indicate stereochemistry .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+Na]⁺ at m/z 335.11 for C₁₃H₂₀O₆) .

- IR : Stretching vibrations for acetyl C=O (~1740 cm⁻¹) and ether C-O (~1100 cm⁻¹) confirm functional groups .

Advanced Research Questions

Q. How do competing elimination pathways impact the stability of this compound during glycosylation reactions?

- Mechanistic Insight : Acidic conditions (e.g., BF₃·Et₂O) can trigger trans-diaxial elimination of acetic acid, leading to undesired alkene byproducts. This is more pronounced in derivatives with axial leaving groups (e.g., D-allal analogs vs. D-glucal) .

- Mitigation : Use milder catalysts like PTA or stabilize intermediates via low-temperature (–20°C) reactions to suppress elimination .

Q. What strategies resolve contradictions in stereochemical outcomes reported for glycosylations using this compound?

- Analysis : Discrepancies arise from solvent polarity, catalyst choice, and protecting group lability. For example:

- Benzylidene vs. Isopropylidene : Benzylidene groups enhance rigidity, favoring β-selectivity in glycosylations, while isopropylidene may allow conformational flexibility, leading to mixed α/β products .

- Data Table :

| Protecting Group | Catalyst | Solvent | α:β Ratio | Reference |

|---|---|---|---|---|

| Isopropylidene | PTA | CH₂Cl₂ | 3:2 | |

| Benzylidene | BF₃·Et₂O | Toluene | 1:4 |

Q. How can selective deprotection of the isopropylidene group be achieved without disrupting the 3-O-acetyl group?

- Methodology :

- Acid Hydrolysis : Dilute acetic acid (50% v/v, 40°C) selectively cleaves the isopropylidene acetal while preserving the acetyl group .

- Monitoring : Track reaction progress via TLC (Rf shift from 0.7 to 0.3 in ethyl acetate/hexane 1:1) or ¹H NMR loss of isopropylidene CH₃ signals .

Methodological Challenges & Future Directions

Q. What computational tools are emerging to predict reaction pathways for derivatives of this compound?

- Advances : Quantum mechanics/molecular mechanics (QM/MM) simulations model glycosylation transition states, aiding in predicting regioselectivity and stereochemistry. For example, density functional theory (DFT) calculations have been used to rationalize the stability of oxocarbenium intermediates .

Q. Why do some studies report low yields in synthesizing glycoconjugates from this compound?

- Critical Factors :

- Protecting Group Compatibility : The acetyl group at C3 may sterically hinder nucleophilic attack at C1. Switching to bulkier protecting groups (e.g., TBS) can improve reactivity .

- Catalyst Screening : High-throughput screening of Lewis acids (e.g., In(OTf)₃, Yb(OTf)₃) has identified optimized conditions for specific substrates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.